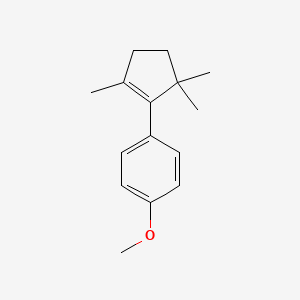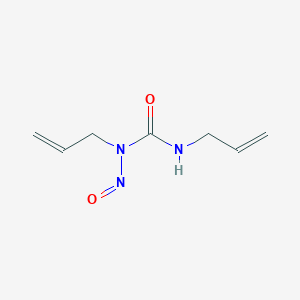
2-tert-Butyl-4-(triphenylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-4-(triphenylmethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a triphenylmethyl group attached to a phenol ring
Méthodes De Préparation
The synthesis of 2-tert-Butyl-4-(triphenylmethyl)phenol typically involves the alkylation of phenol with tert-butyl and triphenylmethyl groups. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The triphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
2-tert-Butyl-4-(triphenylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) are commonly used in these reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Applications De Recherche Scientifique
2-tert-Butyl-4-(triphenylmethyl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-4-(triphenylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The bulky tert-butyl and triphenylmethyl groups may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
2-tert-Butyl-4-(triphenylmethyl)phenol can be compared with other similar compounds, such as:
2-tert-Butyl-4-methylphenol: This compound has a similar tert-butyl group but lacks the triphenylmethyl group, making it less bulky and potentially less specific in its interactions.
2,6-Di-tert-butyl-4-methylphenol:
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups, making it highly sterically hindered and less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of steric bulk and phenolic functionality, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
60043-12-1 |
|---|---|
Formule moléculaire |
C29H28O |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-tert-butyl-4-tritylphenol |
InChI |
InChI=1S/C29H28O/c1-28(2,3)26-21-25(19-20-27(26)30)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-21,30H,1-3H3 |
Clé InChI |
UYZPWQUQEPASMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


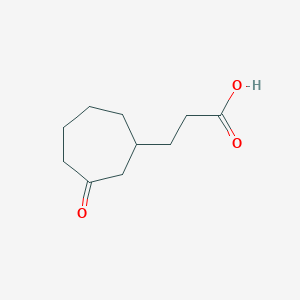
![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
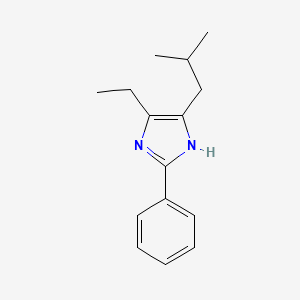
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)

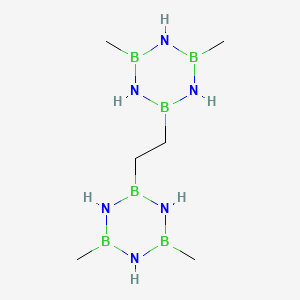
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

